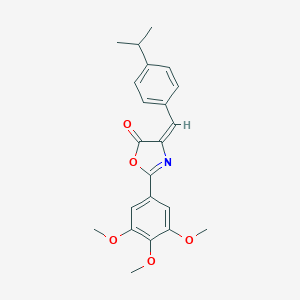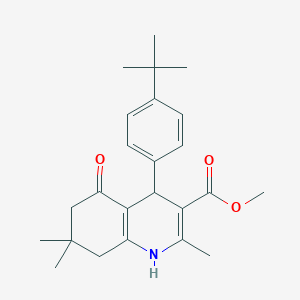![molecular formula C25H17N3O B381792 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline](/img/structure/B381792.png)
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is a complex organic compound that features a quinazoline core substituted with biphenyl and pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobiphenyl with 3-pyridylboronic acid in the presence of a palladium catalyst to form the biphenyl-pyridine intermediate. This intermediate is then reacted with 2-aminobenzonitrile under specific conditions to yield the final quinazoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Pyridinyl)benzonitrile
- N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide
Uniqueness
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is unique due to its specific substitution pattern and the presence of both biphenyl and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.
Eigenschaften
Molekularformel |
C25H17N3O |
|---|---|
Molekulargewicht |
375.4g/mol |
IUPAC-Name |
4-(4-phenylphenoxy)-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C25H17N3O/c1-2-7-18(8-3-1)19-12-14-21(15-13-19)29-25-22-10-4-5-11-23(22)27-24(28-25)20-9-6-16-26-17-20/h1-17H |
InChI-Schlüssel |
QYGANAPYCORJMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381709.png)
![N-(3-chloro-4-fluorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381710.png)
![Methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,2'-bithiophene-3-carboxylate](/img/structure/B381712.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381716.png)
![Methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381717.png)
![4-(1,3-Benzodioxol-5-yloxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381720.png)


![Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B381724.png)
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(3,4,5-trimethylphenyl)ethanone](/img/structure/B381725.png)
![1-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381728.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381730.png)
![Dimethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate](/img/structure/B381731.png)
![Methyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B381732.png)
